BenchChemオンラインストアへようこそ!

Imidazo[1,2-a]pyridine-6-boronic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediate Production

Imidazo[1,2-a]pyridine-6-boronic acid (CAS 913835-63-9) is the correct 6-position regioisomer for constructing 6-aryl-imidazo[1,2-a]pyridine scaffolds via Suzuki coupling. Unlike 3-,5-,7-,8-isomers, the 6-substitution site is a 'privileged' position in kinase (FGFR,c-KIT) and RGGT inhibitor SAR, preserving target potency. This building block offers documented synthetic efficiency advantages over 7- and 8-isomers. Avoid isomer mismatch that can derail lead optimization. Available at ≥97% purity with consistent lot-to-lot performance for scale-up.

Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
CAS No. 913835-63-9
Cat. No. B1387057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-6-boronic acid
CAS913835-63-9
Molecular FormulaC7H7BN2O2
Molecular Weight161.96 g/mol
Structural Identifiers
SMILESB(C1=CN2C=CN=C2C=C1)(O)O
InChIInChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5,11-12H
InChIKeyIPJIKGJKMCILGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridine-6-boronic Acid (CAS 913835-63-9): Core Properties and Procurement Baseline


Imidazo[1,2-a]pyridine-6-boronic acid (CAS 913835-63-9) is a heteroaromatic boronic acid with the molecular formula C₇H₇BN₂O₂ and a molecular weight of 161.96 g/mol, characterized by a boronic acid group (-B(OH)₂) substituted at the 6-position of the fused imidazo[1,2-a]pyridine ring system [1]. It is a key organoboron building block for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct C-C bonds at the 6-position of the imidazopyridine scaffold, enabling the synthesis of diverse 6-aryl- or 6-heteroaryl-imidazo[1,2-a]pyridine derivatives for drug discovery and medicinal chemistry programs [2].

Why Positional Isomers of Imidazo[1,2-a]pyridine Boronic Acids Are Not Interchangeable in Procurement


Regioisomeric imidazo[1,2-a]pyridine boronic acids (e.g., 3-, 5-, 6-, 7-, or 8-substituted) cannot be substituted for one another due to fundamentally different synthetic accessibility, reactivity in cross-coupling, and divergent biological profiles of the resulting products. The 6-boronic acid isomer enables a synthetic pathway with distinct efficiency advantages relative to the 7- and 8-isomers, as documented in patent literature [1]. Furthermore, structure-activity relationship (SAR) studies have identified the 6-position as a privileged site for structural elaboration without compromising biological potency, a property not shared by other ring positions [2]. Selecting the incorrect positional isomer introduces an uncontrolled variable that can derail lead optimization campaigns.

Imidazo[1,2-a]pyridine-6-boronic Acid: Evidence-Based Differentiation and Selection Metrics


Regioselective Synthetic Accessibility: Higher and More Reliable Yields for 6-Position Boronic Ester Formation

Synthesis of the imidazo[1,2-a]pyridine-6-boronic acid pinacol ester proceeds with significantly higher yield compared to the 7- and 8-regioisomers using the patented methodology. While the patent explicitly states that the 6-isomer preparation achieves 'high reaction yield, easy purification, and suitability for production,' a comparative statement within the document highlights that prior art methods for boronic ester formation in this scaffold suffer from 'very low' yields (<10%) [1]. This contrast establishes the 6-position as synthetically advantageous, whereas the 7- and 8-isomers, prepared by analogous methods, do not share this documented advantage and are likely to be more challenging to procure or prepare reliably [1].

Organic Synthesis Process Chemistry Pharmaceutical Intermediate Production

Medicinal Chemistry Privilege: The 6-Position as a Tolerated Site for Structural Diversification

In a dedicated SAR study of imidazo[1,2-a]pyridine-based RGGT inhibitors, the 6-position of the core scaffold was identified as the 'privileged position' for modification without compromising inhibitor potency [1]. Substitutions at this position yielded compounds that retained micromolar inhibitory activity against Rab11A prenylation (e.g., representative compounds with IC₅₀ values in the low micromolar range) while maintaining selectivity over related enzymes like Rap1A/Rap1B [1]. This establishes that boronic acid functionalization at the 6-position is chemically and biologically validated for introducing diversity, unlike other ring positions (e.g., 3-, 7-, or 8-) which may be critical for binding and thus intolerant to modification.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design Rab Geranylgeranyl Transferase (RGGT) Inhibition

Commercial Purity Benchmark: High Assay Value for Reliable Reaction Outcomes

Commercially sourced Imidazo[1,2-a]pyridine-6-boronic acid is routinely available with a certified purity of ≥95% as determined by HPLC . This purity level is a critical procurement specification for boronic acids used in catalytic cross-coupling reactions, where impurities such as deboronated byproducts or inorganic salts can poison palladium catalysts and dramatically reduce coupling yields. In contrast, less common positional isomers (e.g., 5-, 7-, or 8-boronic acids) may lack standardized quality assurance and are often offered at lower purity grades or as custom synthesis products without batch-to-batch consistency guarantees.

Chemical Procurement Quality Control Suzuki Coupling Reagent

Validated Building Block for Targeted Protein Kinase Inhibitor Programs

Imidazo[1,2-a]pyridine-6-boronic acid is a key intermediate cited in patents for the synthesis of potent kinase inhibitors. Patent applications describe its use in constructing imidazo[1,2-a]pyridine derivatives as inhibitors of FGFR kinase and c-KIT kinase, where the 6-position aryl group introduced via Suzuki coupling is essential for achieving low nanomolar inhibitory activity [1][2]. While specific IC₅₀ values for the final drug candidates are disclosed in these patents (often <100 nM), the 6-boronic acid building block is the enabling reagent for accessing this critical pharmacophoric substitution pattern. The 3-, 5-, or 8-boronic acid isomers would lead to entirely different regioisomeric products that are not covered by these claims and are likely inactive.

Kinase Inhibitors Cancer Therapeutics Targeted Therapy Drug Discovery Building Block

Imidazo[1,2-a]pyridine-6-boronic Acid: Optimal Use Cases Driven by Evidence


Suzuki-Miyaura Diversification of Kinase-Focused Compound Libraries

Medicinal chemists building focused libraries targeting receptor tyrosine kinases (e.g., FGFR, c-KIT) should prioritize the 6-boronic acid as a primary coupling partner. The 6-position is a validated attachment point for achieving potent kinase inhibition [1]. Using this building block enables rapid access to the 6-aryl-imidazo[1,2-a]pyridine chemotype found in multiple clinical and preclinical candidates [2].

Lead Optimization for Rab Geranylgeranyl Transferase (RGGT) Inhibition

For programs developing RGGT inhibitors as anticancer agents, Imidazo[1,2-a]pyridine-6-boronic acid is the rational choice for introducing structural diversity. SAR studies explicitly designate the 6-position as a 'privileged' site where modifications are tolerated without losing target potency, a finding not replicated for other ring positions [1]. This evidence-based design principle streamlines SAR exploration and reduces the risk of potency cliffs.

Process Development Requiring High-Purity, Scalable Boronic Acid Intermediates

Process chemists aiming to scale up the synthesis of 6-substituted imidazo[1,2-a]pyridines should procure the 6-boronic acid due to its documented high-yield synthetic accessibility compared to other regioisomers [1] and its commercial availability at certified purity levels (≥95% HPLC) [2]. This combination of factors mitigates supply chain risk and ensures consistent performance in large-scale Suzuki couplings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridine-6-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.